![molecular formula C19H20FN3O2S B12612872 N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide CAS No. 651307-22-1](/img/structure/B12612872.png)
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a synthetic organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting with a suitable isoquinoline precursor, various functional groups are introduced through electrophilic substitution reactions.
Introduction of Sulfonamide Group: The sulfonamide group can be introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of Aminoethyl and Fluorophenylethyl Groups: These groups can be attached through nucleophilic substitution reactions, often using amines and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction temperature.
Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of nitro groups to amines using reducing agents like palladium on carbon.
Substitution: Halogenation or alkylation reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Methanol, dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-N-[2-(4-chlorophenyl)ethyl]isoquinoline-5-sulfonamide
- N-(2-Aminoethyl)-N-[2-(4-methylphenyl)ethyl]isoquinoline-5-sulfonamide
Uniqueness
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is unique due to the presence of the fluorophenyl group, which can significantly influence its biological activity and chemical properties compared to its analogs.
Biological Activity
N-(2-Aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide is a synthetic compound belonging to the isoquinoline derivatives, characterized by its complex molecular structure that includes an isoquinoline ring, an aminoethyl chain, and a 4-fluorophenyl group. The presence of the sulfonamide functional group is significant for its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The chemical formula for this compound is C19H20FN3O2S, with a molar mass of approximately 373.44 g/mol. The structural features include:
- Isoquinoline ring : A bicyclic structure that contributes to the compound's pharmacological properties.
- Aminoethyl chain : Enhances solubility and biological interaction.
- 4-Fluorophenyl group : Imparts unique electronic properties that may influence biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies have shown that aryl sulfonamides can inhibit dynamin I GTPase activity and clathrin-mediated endocytosis, which are critical processes in cellular trafficking and neurotransmitter release.
Case Study : A related compound demonstrated an IC50 value of 6.6 µM against A549 lung cancer cells, indicating potent anticancer activity . The mechanism involved apoptosis induction through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of isoquinoline derivatives. Some studies have reported that modifications in the isoquinoline structure can lead to enhanced anticonvulsant effects, suggesting that this compound may also possess such properties.
Comparison with Related Compounds
The following table summarizes the biological activities of this compound in comparison with structurally related compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Isoquinoline-6-sulfonamide | Isoquinoline ring with a sulfonamide group | Anticancer | Different position of sulfonamide |
N-(2-Aminopropyl)-N-[2-(3-chlorophenyl)ethyl]isoquinoline-6-sulfonamide | Similar structure but with chlorine substitution | Anticonvulsant | Chlorine instead of fluorine |
N-(3-Aminopropyl)-N-[2-(4-methoxyphenyl)ethyl]isoquinoline-5-sulfonamide | Methoxy group instead of fluorine | Antitumor | Presence of methoxy group |
The biological effects of this compound likely involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit critical enzymes involved in cancer cell proliferation.
- Apoptosis Induction : The compound may trigger apoptotic pathways, leading to cell death in cancerous cells.
- Modulation of Cellular Signaling : Interaction with cellular signaling pathways can alter cell survival and growth dynamics.
Properties
CAS No. |
651307-22-1 |
---|---|
Molecular Formula |
C19H20FN3O2S |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-N-[2-(4-fluorophenyl)ethyl]isoquinoline-5-sulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c20-17-6-4-15(5-7-17)9-12-23(13-10-21)26(24,25)19-3-1-2-16-14-22-11-8-18(16)19/h1-8,11,14H,9-10,12-13,21H2 |
InChI Key |
ZEEKBWDFPVONMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)N(CCC3=CC=C(C=C3)F)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.